6-Chloro-2-methoxy-4-methylnicotinaldehyde 6-Chloro-2-methoxy-4-methylnicotinaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC20488503
InChI: InChI=1S/C8H8ClNO2/c1-5-3-7(9)10-8(12-2)6(5)4-11/h3-4H,1-2H3
SMILES:
Molecular Formula: C8H8ClNO2
Molecular Weight: 185.61 g/mol

6-Chloro-2-methoxy-4-methylnicotinaldehyde

CAS No.:

Cat. No.: VC20488503

Molecular Formula: C8H8ClNO2

Molecular Weight: 185.61 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-2-methoxy-4-methylnicotinaldehyde -

Specification

Molecular Formula C8H8ClNO2
Molecular Weight 185.61 g/mol
IUPAC Name 6-chloro-2-methoxy-4-methylpyridine-3-carbaldehyde
Standard InChI InChI=1S/C8H8ClNO2/c1-5-3-7(9)10-8(12-2)6(5)4-11/h3-4H,1-2H3
Standard InChI Key JWQYMQRTJYASEI-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC(=C1C=O)OC)Cl

Introduction

Structural and Molecular Characteristics

The molecular architecture of 6-chloro-2-methoxy-4-methylnicotinaldehyde features a pyridine core with distinct substituents at positions 2, 4, and 6. The aldehyde group at position 3 enhances reactivity, enabling participation in condensation and nucleophilic addition reactions. Key molecular properties include:

PropertyValue
Molecular FormulaC8_8H8_8ClNO2_2
Molecular Weight185.61 g/mol
IUPAC Name6-Chloro-2-methoxy-4-methylpyridine-3-carbaldehyde
Canonical SMILESCC1=CC(=NC(=C1C=O)OC)Cl

The chloro and methoxy groups confer electronic effects that influence reactivity, while the methyl group enhances steric bulk, affecting regioselectivity in subsequent reactions .

Synthetic Methodologies

Laboratory-Scale Synthesis

The synthesis of 6-chloro-2-methoxy-4-methylnicotinaldehyde typically involves sequential functionalization of a pyridine precursor. A plausible route includes:

  • Chlorination: Introduction of a chlorine atom at position 6 using thionyl chloride (SOCl2_2) or phosphorus pentachloride (PCl5_5) under anhydrous conditions .

  • Methoxylation: Substitution of a hydroxyl group with methoxy via nucleophilic attack using sodium methoxide (NaOCH3_3) in aprotic solvents like dimethyl sulfoxide (DMSO) .

  • Formylation: Installation of the aldehyde group at position 3 through directed ortho-metalation or Vilsmeier-Haack formylation .

Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
ChlorinationSOCl2_2, DCM, 0–5°C, 4h78–85
MethoxylationNaOCH3_3, DMSO, 140°C, 8h90–93
FormylationPOCl3_3, DMF, 60°C, 6h65–70

Industrial Scalability

Industrial production remains underexplored, but continuous-flow reactors could optimize yield and purity. Phase-transfer catalysts (e.g., PEG-600) improve reaction efficiency by facilitating interfacial interactions, as demonstrated in analogous syntheses . For instance, chloromethane gas under pressurized conditions achieves >93% yield in methylation steps, suggesting adaptability for large-scale aldehyde synthesis .

Physicochemical Properties

Spectral Characterization

  • NMR Spectroscopy: 1^1H-NMR exhibits characteristic peaks for the aldehyde proton (δ 9.8–10.2 ppm), methoxy group (δ 3.8–4.0 ppm), and aromatic protons (δ 6.5–8.0 ppm) .

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]+^+ at m/z 186.0423 .

Solubility and Stability

The compound demonstrates limited solubility in polar protic solvents (e.g., water) but high solubility in DMSO and dichloromethane. Stability studies indicate decomposition above 200°C, necessitating storage under inert atmospheres.

Reactivity and Functionalization

The aldehyde group undergoes typical carbonyl reactions:

  • Reduction: Sodium borohydride (NaBH4_4) converts the aldehyde to a primary alcohol.

  • Condensation: Aldol reactions with ketones yield α,β-unsaturated carbonyl derivatives.

The chloro substituent participates in nucleophilic aromatic substitution (SNAr) with amines or thiols, enabling diversification of the pyridine ring .

Research Challenges and Future Directions

Current limitations include:

Future work should prioritize:

  • Catalyst Development: Enantioselective catalysts for asymmetric functionalization.

  • Structure-Activity Relationships (SAR): Systematic modification to optimize bioactivity.

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